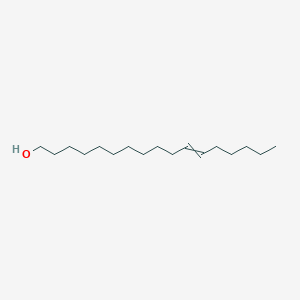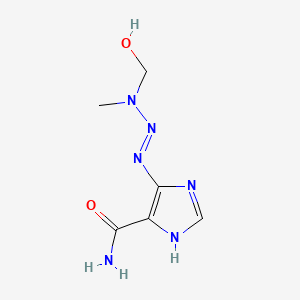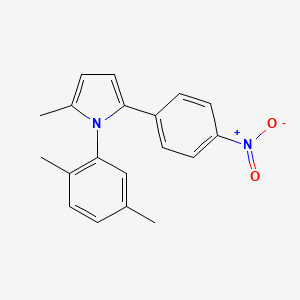![molecular formula C16H13NOS2 B14451916 3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one CAS No. 74360-65-9](/img/structure/B14451916.png)
3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one is an organic compound with a complex structure that includes both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indolizine Core: This can be achieved through cyclization reactions involving pyridine derivatives.
Introduction of the Phenyl Group: This step often involves palladium-catalyzed cross-coupling reactions.
Incorporation of the Sulfur Groups: This can be done through nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur groups.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts and various ligands are often used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Desulfurized indolizine derivatives.
Substitution: Various substituted indolizine derivatives.
Applications De Recherche Scientifique
3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Mécanisme D'action
The mechanism of action of 3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one involves its interaction with various molecular targets. The sulfur atoms can form bonds with metal ions, which can affect enzyme activity. The indolizine core can interact with DNA or proteins, potentially leading to biological effects such as inhibition of cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one
- 3-[(Sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one
- 3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-(4-methylphenyl)indolizin-2(3H)-one
Uniqueness
3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one is unique due to the presence of both methylsulfanyl and sulfanyl groups, which can provide distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups with the indolizine core makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
74360-65-9 |
|---|---|
Formule moléculaire |
C16H13NOS2 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
methyl 2-hydroxy-1-phenylindolizine-3-carbodithioate |
InChI |
InChI=1S/C16H13NOS2/c1-20-16(19)14-15(18)13(11-7-3-2-4-8-11)12-9-5-6-10-17(12)14/h2-10,18H,1H3 |
Clé InChI |
JONIAYCRROSVEC-UHFFFAOYSA-N |
SMILES canonique |
CSC(=S)C1=C(C(=C2N1C=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



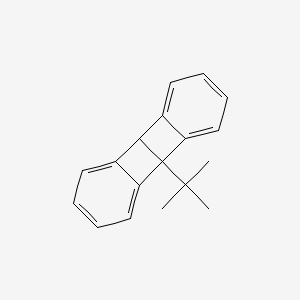
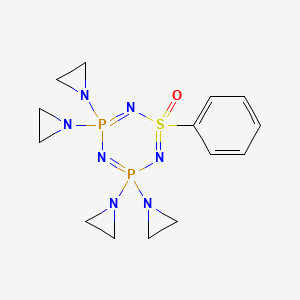

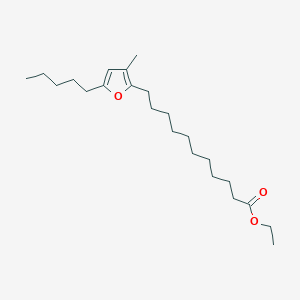
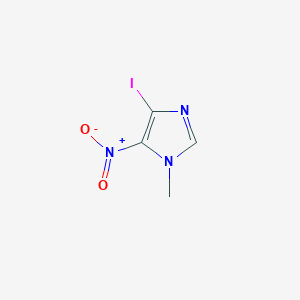
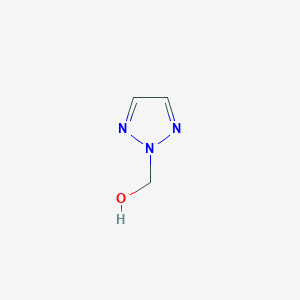
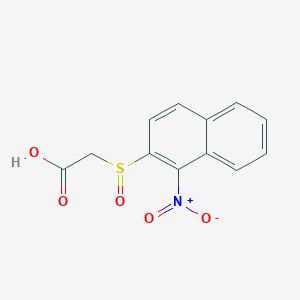
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
